Scientific Field: Biochemistry - Enzyme Inhibition
Summary of Application: This compound has been used in the development of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.
Results: Among the tested compounds, one (referred to as 4h) exhibited potent FGFR inhibitory activity, with IC50 values of 7, 9, 25, and 712 nM for FGFR1, FGFR2, FGFR3, and FGFR4 respectively.
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound characterized by its molecular formula and a molecular weight of 177.59 g/mol. It features a pyrrolo[2,3-b]pyridine core with a chloro group at the 5-position and a cyano group at the 4-position, contributing to its unique chemical properties and biological activities. This compound is recognized for its potential applications in medicinal chemistry, particularly as a kinase inhibitor, which may lead to advancements in cancer treatment and other therapeutic areas .
This compound has garnered attention for its biological activity, particularly as a potential kinase inhibitor. Research indicates that it may inhibit the proliferation of certain cancer cells and induce apoptosis, making it a candidate for developing new anticancer therapies. Its unique structure allows it to interact with various biological targets, which is essential in drug discovery processes .
The synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile typically involves cyclization reactions starting from suitable precursors. A common method includes:
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is utilized in various fields:
Studies have indicated that 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile interacts with several biological targets, primarily kinases. This interaction profile is crucial for understanding its mechanism of action in inhibiting cancer cell proliferation and may aid in designing more effective therapeutic agents. Further research into its interaction with other biomolecules could reveal additional applications in drug development .
Several compounds share structural similarities with 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. Here are some notable examples:
| Compound Name | Similarity Index |
|---|---|
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | 0.89 |
| 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine | 0.84 |
| 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | 0.82 |
| 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine | 0.82 |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one | 0.80 |
What sets 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile apart from these similar compounds is the combination of both chloro and cyano groups at specific positions on the pyrrole ring. This distinct arrangement enhances its reactivity and broadens the scope of potential chemical modifications. Additionally, its potent kinase inhibitory activity makes it especially valuable in medicinal chemistry compared to its analogs .
The synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile represents a significant challenge in heterocyclic chemistry due to the requirement for precise regioselective functionalization at specific positions of the pyrrolopyridine core. This compound, with molecular formula C₈H₄ClN₃ and molecular weight 177.59 g/mol [1] [2], serves as an important intermediate in pharmaceutical chemistry and materials science applications.
The most established synthetic approaches to 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile involve sequential functionalization of pyridine precursors through chlorination and cyanation strategies. These methodologies leverage the inherent reactivity patterns of the pyridine ring system while addressing the challenges associated with regioselective substitution.
Regioselective chlorination at position 5 of pyrrolopyridine systems represents a critical step in the synthesis pathway. Multiple approaches have been developed to achieve this transformation with varying degrees of success and practical utility.
Thermal Chlorination Methods
Vapor-phase thermal chlorination has emerged as one of the most reliable methods for introducing chlorine at position 5. This approach typically employs temperatures ranging from 270-400°C and achieves yields of 60-85% [3] [4]. The thermal method offers good selectivity for 2-chloro substitution when applied to unsubstituted pyridine derivatives, with 2,6-dichloropyridine formation becoming predominant at higher temperatures around 400°C [3].
Catalytic Chlorination Systems
Aluminum chloride-catalyzed chlorination provides superior control over regioselectivity and yields. Using 2 equivalents of aluminum chloride at temperatures of 80-115°C, this method achieves excellent selectivity for 3,5-dichloro substitution patterns with yields ranging from 70-90% [5] [6]. The mechanism involves formation of a pyridine-aluminum chloride complex that activates the ring toward electrophilic chlorination while directing the substitution pattern.
Non-catalyzed Liquid Phase Approaches
Recent developments in non-catalyzed liquid phase chlorination have demonstrated the feasibility of selective 3-position chlorination at 150°C with yields of 65-80% [7] [8]. This method offers advantages in terms of operational simplicity and reduced catalyst costs, though at the expense of somewhat lower yields compared to catalytic methods.
HCl-promoted Amination-Chlorination
An innovative approach involving HCl-promoted amination has shown promise for achieving high regioselectivity. Using 0.1 equivalents of hydrochloric acid at room temperature, this method achieves yields of 75-95% with excellent regioselectivity [9]. The mild conditions and high selectivity make this approach particularly attractive for synthetic applications.